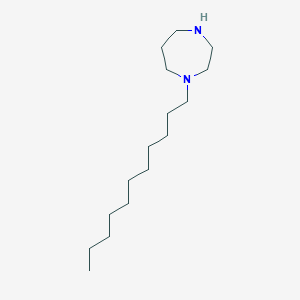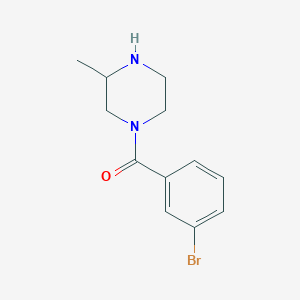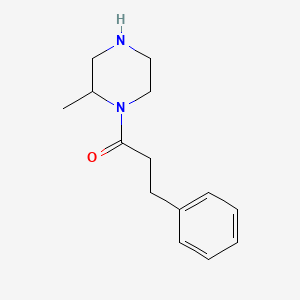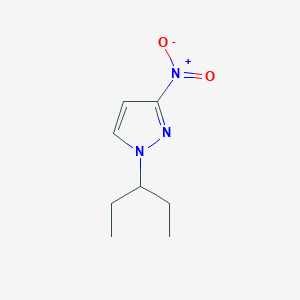![molecular formula C10H7F2N3O2 B6362568 1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole CAS No. 1240567-86-5](/img/structure/B6362568.png)
1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole” is a chemical compound. It is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which account for the ability to donate and accept electrons, were carried out by Kohn–Sham43 analysis .科学的研究の応用
1-(2,6-Difluorophenyl)-4-nitro-1H-pyrazole has been studied for its potential applications in the treatment of various diseases. It has been found to have anti-cancer activity, and has been studied for its potential to inhibit the growth of various cancer cell lines. It has also been studied for its potential to inhibit the growth of various bacterial and fungal species, and has been found to have anti-fungal and anti-bacterial activity. Additionally, it has been studied for its potential to inhibit the growth of various viruses, and has been found to have antiviral activity.
作用機序
1-(2,6-Difluorophenyl)-4-nitro-1H-pyrazole has been found to interact with various cellular targets, including enzymes and receptors. It has been found to inhibit the activity of enzymes involved in the biosynthesis of DNA and RNA, and to inhibit the activity of enzymes involved in the biosynthesis of proteins. Additionally, it has been found to interact with various receptors, including G-protein coupled receptors, and to inhibit the activity of these receptors.
Biochemical and Physiological Effects
1-(2,6-Difluorophenyl)-4-nitro-1H-pyrazole has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, and to have anti-fungal and anti-bacterial activity. Additionally, it has been found to have antiviral activity, and to inhibit the activity of enzymes involved in the biosynthesis of DNA and RNA. It has also been found to inhibit the activity of enzymes involved in the biosynthesis of proteins, and to interact with various receptors, including G-protein coupled receptors.
実験室実験の利点と制限
1-(2,6-Difluorophenyl)-4-nitro-1H-pyrazole has several advantages for use in lab experiments. It is relatively easy to synthesize and is generally available in bulk quantities. Additionally, it has a wide range of biological activities, and can be used in a variety of experiments. However, it has several limitations as well. It is not very stable in aqueous solutions and can degrade rapidly. Additionally, it has relatively low solubility in aqueous solutions, which can limit its use in some experiments.
将来の方向性
1-(2,6-Difluorophenyl)-4-nitro-1H-pyrazole has potential applications in the treatment of various diseases. Future studies should focus on further elucidating the mechanism of action of this compound, as well as exploring its potential applications in the treatment of various diseases. Additionally, further studies should be conducted to investigate the potential toxicity of this compound, as well as its potential interactions with other drugs. Finally, further studies should be conducted to investigate the potential use of this compound in combination with other drugs, as well as its potential to be used in combination with other therapies, such as radiation therapy.
合成法
1-(2,6-Difluorophenyl)-4-nitro-1H-pyrazole can be synthesized from the reaction of 2,6-difluorobenzaldehyde and 4-nitrophenylhydrazine in an aqueous medium. The reaction is catalyzed by an acid, such as hydrochloric acid, and the product is isolated by precipitation. The reaction is usually carried out at room temperature and the yield is typically in the range of 70-80%.
特性
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]-4-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O2/c11-9-2-1-3-10(12)8(9)6-14-5-7(4-13-14)15(16)17/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFPVMYAXSPLSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN2C=C(C=N2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B6362497.png)

![4-[(Butylamino)methyl]-N,N-dimethylaniline dihydrochloride](/img/structure/B6362508.png)


![Butyl[(3,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362533.png)
![(Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine hydrochloride](/img/structure/B6362542.png)
![3,5-Dibromo-1-[(2,3-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362552.png)
![2-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B6362557.png)
![3,5-Dibromo-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6362560.png)
![4-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole](/img/structure/B6362572.png)


